molecular formula C14H9BrF4O B12583345 4-(Bromomethyl)-3,3',5,5'-tetrafluoro-4'-methoxy-1,1'-biphenyl CAS No. 646507-97-3

4-(Bromomethyl)-3,3',5,5'-tetrafluoro-4'-methoxy-1,1'-biphenyl

Cat. No.: B12583345
CAS No.: 646507-97-3
M. Wt: 349.12 g/mol
InChI Key: FZZMDLVRRZLVEF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromomethyl, tetrafluoro, and methoxy functional groups attached to a biphenyl core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method involves the use of N-bromosuccinimide as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and light conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted biphenyl derivatives with various functional groups.

    Oxidation: Formation of biphenyl carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets, leading to various biological effects. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

646507-97-3

Molecular Formula

C14H9BrF4O

Molecular Weight

349.12 g/mol

IUPAC Name

2-(bromomethyl)-5-(3,5-difluoro-4-methoxyphenyl)-1,3-difluorobenzene

InChI

InChI=1S/C14H9BrF4O/c1-20-14-12(18)4-8(5-13(14)19)7-2-10(16)9(6-15)11(17)3-7/h2-5H,6H2,1H3

InChI Key

FZZMDLVRRZLVEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)CBr)F)F

Origin of Product

United States

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